4-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide
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Overview
Description
4-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties . This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a cyano group and a pyrazolyl group.
Mechanism of Action
Target of Action
The primary target of the compound 4-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
It is suggested that the compound may act as an activator of the insect ryr .
Result of Action
It is known that the compound has insecticidal activities against certain insects, such as the diamondback moth .
Preparation Methods
The synthesis of 4-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The reaction typically involves heating the reactants in the presence of a suitable catalyst to yield the desired cyanoacetamide derivatives. Industrial production methods may involve solvent-free reactions or the use of specific solvents to optimize yield and purity.
Chemical Reactions Analysis
4-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Sulfonamide derivatives are known for their therapeutic applications, and this compound is explored for its potential use in drug development.
Comparison with Similar Compounds
4-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide can be compared with other sulfonamide derivatives such as:
4-cyano-N-(piperidin-4-yl)benzene-1-sulfonamide: This compound has a similar structure but features a piperidinyl group instead of a pyrazolyl group.
Sulfamethoxazole: A widely used antibiotic that contains a sulfonamide group and is known for its antibacterial properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamide derivatives.
Properties
IUPAC Name |
4-cyano-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c16-9-12-1-3-15(4-2-12)23(20,21)18-13-10-17-19(11-13)14-5-7-22-8-6-14/h1-4,10-11,14,18H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLECABPZMHPSTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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